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Compound of Interest

Compound Name:
3-Methyl-6-

(trifluoromethyl)pyridazine

Cat. No.: B3087456 Get Quote

The pyridazine ring system is a privileged scaffold in drug discovery, valued as a bioisosteric

replacement for phenyl rings that can offer improved physicochemical properties.[1] The

strategic incorporation of a trifluoromethyl (-CF3) group further enhances its desirability. The -

CF3 moiety is a cornerstone of modern medicinal chemistry, known to significantly improve a

molecule's:

Metabolic Stability: By blocking sites of oxidative metabolism.[2]

Lipophilicity: Aiding in cell membrane permeability and bioavailability.[2][3]

Binding Affinity: Through favorable interactions with protein targets.[3][4]

Electronic Properties: The strong electron-withdrawing nature of the group can modulate the

pKa of nearby functionalities.[5]

This combination of the pyridazine core and the trifluoromethyl group makes 6-

(trifluoromethyl)pyridazine derivatives highly attractive for developing novel therapeutics,

particularly in oncology and infectious diseases.[3][6] This guide provides the foundational

chemistry required to explore this promising chemical space, centered around the pivotal role

of the 3-chloro precursor.
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Core Compound Profile: 3-Chloro-6-
(trifluoromethyl)pyridazine
The primary gateway to the target scaffold is 3-Chloro-6-(trifluoromethyl)pyridazine. A thorough

understanding of its properties is essential for its effective use in synthesis.

Chemical Structure:

Chemical structure of 3-Chloro-6-(trifluoromethyl)pyridazine

Figure 1. Structure of 3-Chloro-6-(trifluoromethyl)pyridazine

Physicochemical and Identification Data:

Property Value References

CAS Number 258506-68-2 [7][8][9][10][11]

Molecular Formula C₅H₂ClF₃N₂ [8][12]

Molecular Weight 182.53 g/mol [8][12]

Appearance White to off-white solid [13]

Melting Point 55-59 °C [7][12]

Boiling Point 233.3 ± 35.0 °C at 760 mmHg [8]

Density 1.5 ± 0.1 g/cm³ [8]

SMILES FC(F)(F)c1ccc(Cl)nn1 [10][12]

InChI Key
AZNKQIFEMQHORS-

UHFFFAOYSA-N
[10][12]

Synthesis of the Core Scaffold
The most common and reliable method for synthesizing 3-Chloro-6-(trifluoromethyl)pyridazine

involves the chlorination of its corresponding pyridazinone precursor, 6-

(Trifluoromethyl)pyridazin-3(2H)-one. This transformation is typically achieved using a potent

chlorinating agent like phosphorus oxychloride (POCl₃).
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6-(Trifluoromethyl)pyridazin-3(2H)-one POCl₃
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Chlorination

Click to download full resolution via product page

Diagram 1. General synthetic scheme for the chlorination of the pyridazinone precursor.

Experimental Protocol: Synthesis via Chlorination
This protocol is a generalized procedure based on established methods for the chlorination of

pyridazinones.[14]

Objective: To synthesize 3-Chloro-6-(trifluoromethyl)pyridazine from 6-

(Trifluoromethyl)pyridazin-3(2H)-one.

Materials:

6-(Trifluoromethyl)pyridazin-3(2H)-one

Phosphorus oxychloride (POCl₃)

Crushed ice / Ice water

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask with reflux condenser

Heating mantle

Separatory funnel

Standard laboratory glassware

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, carefully add 6-(Trifluoromethyl)pyridazin-3(2H)-one (1.0 equivalent).

Addition of Reagent: Under a fume hood, slowly add an excess of phosphorus oxychloride

(POCl₃, ~5-10 equivalents) to the flask. The reaction can be exothermic.

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4

hours. Monitor the reaction progress by TLC or LC-MS until the starting material is

consumed.

Quenching: After cooling the reaction mixture to room temperature, very slowly and carefully

pour it onto a stirred beaker of crushed ice. Caution: This step is highly exothermic and

releases HCl gas; perform in a well-ventilated fume hood.

Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of

NaHCO₃ or Na₂CO₃ until the pH is approximately 7-8.

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent like DCM or EtOAc (3x volumes).

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or

Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: The resulting crude solid can be purified by recrystallization or column

chromatography on silica gel to yield pure 3-Chloro-6-(trifluoromethyl)pyridazine.

Key Reactions for Derivatization: Accessing 3-
Methyl-6-(trifluoromethyl)pyridazine
The chlorine atom at the C-3 position of the pyridazine ring is an excellent leaving group,

making it the prime site for functionalization via cross-coupling reactions or nucleophilic

aromatic substitution (SNAr). This reactivity is the key to synthesizing the target molecule, 3-
Methyl-6-(trifluoromethyl)pyridazine.
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Cross-Coupling Reactions

3-Chloro-6-(trifluoromethyl)pyridazine

Suzuki Coupling
(Methylboronic Acid)

Pd Catalyst, Base

Negishi Coupling
(Methylzinc Halide)

Pd or Ni Catalyst

SNAr
(e.g., Amines, Alkoxides)

Nucleophile

3-Methyl-6-(trifluoromethyl)pyridazine Other 3-Substituted Derivatives

Click to download full resolution via product page

Diagram 2. Key synthetic pathways from the 3-chloro precursor to target derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for

forming C-C bonds.[1][15] It is an excellent choice for introducing the methyl group.

Objective: To synthesize 3-Methyl-6-(trifluoromethyl)pyridazine via Suzuki coupling.

Materials:

3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv.)

Methylboronic acid or a suitable ester derivative (1.2-1.5 equiv.)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

Ligand (if needed, e.g., SPhos, XPhos, for Pd(OAc)₂)[16]

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)[16]

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME/Water mixture)
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Procedure:

Inert Atmosphere: To an oven-dried reaction vessel, add 3-Chloro-6-

(trifluoromethyl)pyridazine, methylboronic acid, the base, the palladium catalyst, and the

ligand (if used).

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three

times. Add the degassed solvent via syringe.

Heating: Heat the reaction mixture with stirring to 80-110 °C for 4-24 hours. Monitor the

reaction progress by TLC or LC-MS.

Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g.,

EtOAc).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate. Purify the crude product via column chromatography to isolate 3-Methyl-6-
(trifluoromethyl)pyridazine.

Protocol 2: Negishi Cross-Coupling
The Negishi coupling utilizes an organozinc reagent and is often effective for substrates where

other methods may fail.[17]

Objective: To synthesize 3-Methyl-6-(trifluoromethyl)pyridazine via Negishi coupling.

Materials:

3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv.)

Methylzinc chloride or bromide (1.2-1.5 equiv., typically as a solution in THF)

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(dppf), 2-5 mol%)

Anhydrous, degassed solvent (e.g., THF, Dioxane)

Procedure:
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Inert Atmosphere: To an oven-dried, inerted reaction vessel, add 3-Chloro-6-

(trifluoromethyl)pyridazine and the catalyst.

Solvent and Reagent Addition: Add the anhydrous, degassed solvent. Then, slowly add the

methylzinc halide solution at room temperature.

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12

hours, monitoring by TLC or LC-MS.

Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous

solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

Purification: Dry, concentrate, and purify the crude material by column chromatography as

described for the Suzuki coupling.

Applications in Drug Discovery and Chemical
Biology
The 3-substituted-6-(trifluoromethyl)pyridazine scaffold is a key structural motif in the

development of biologically active agents. The ability to readily synthesize analogs from the 3-

chloro precursor allows for extensive Structure-Activity Relationship (SAR) studies. This

scaffold is particularly relevant in the design of:

Kinase Inhibitors: The pyridazine ring can act as a hinge-binding motif, while substituents at

the 3- and 6-positions can be tailored to occupy specific pockets within the ATP-binding site

of kinases.[3][4] The trifluoromethyl group is often crucial for achieving high potency and

selectivity, as seen in the Bcr-Abl inhibitor Ponatinib, which features a related imidazo[1,2-

b]pyridazine core.[4][18]

Anticancer Agents: Numerous pyridazine derivatives have been investigated for their

antiproliferative activity against various cancer cell lines.[14] The scaffold serves as a

versatile platform for creating compounds that target critical pathways in cancer progression.

Agrochemicals: The unique properties conferred by the trifluoromethyl group also make

these compounds valuable in the agrochemical industry as potential herbicides and

fungicides.[5]
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Conclusion
While 3-Methyl-6-(trifluoromethyl)pyridazine is not a widely cataloged compound, it

represents a valuable target within a chemical class of high importance. This guide

demonstrates that its synthesis is readily achievable through modern synthetic methods,

primarily via the functionalization of the key intermediate, 3-Chloro-6-

(trifluoromethyl)pyridazine. The robust protocols for cross-coupling reactions provided herein

empower researchers and drug development professionals to access this molecule and a vast

array of other analogs, facilitating the exploration of the rich biological potential of the

trifluoromethyl-pyridazine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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